(4-methylphenyl) N,N-diphenylcarbamate
Description
(4-Methylphenyl) N,N-diphenylcarbamate is a carbamate derivative characterized by a central carbamate group (-OCONR₂) where the nitrogen atoms are substituted with two phenyl groups (N,N-diphenyl), and the oxygen atom is linked to a 4-methylphenyl group. The compound has been studied for its role as a serine esterase inhibitor, specifically targeting phospholipase C (PLC) in platelets, where it blocks phosphatidylinositol hydrolysis and arachidonic acid mobilization . Its structural rigidity and aromatic substituents make it a candidate for probing enzyme active sites and designing targeted inhibitors.
Properties
CAS No. |
10369-97-8 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-methylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
ODVSOHSQPJFLHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
N,N-Diphenylcarbamic acid 4-methylphenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Carbamate derivatives with variations in aryl substituents exhibit divergent biological activities and physicochemical behaviors:
Physicochemical Properties
- Lipophilicity : The diphenyl groups in this compound increase lipophilicity (logP ~4–5 estimated), enhancing membrane permeability compared to dimethylcarbamates (logP ~2–3) .
- Thermal Stability : Aryl carbamates generally exhibit higher thermal stability than alkyl derivatives due to resonance stabilization of the carbamate group .
- Solubility: The 4-methylphenyl substituent balances lipophilicity and solubility in organic solvents (e.g., CHCl₃, DMSO), whereas nitro or carboxyl groups (e.g., 2-nitro-4-carboxyphenyl analog) reduce solubility in non-polar media .
Key Research Findings
- PLC Inhibition Mechanism: this compound competes with phosphatidylinositol at the PLC active site, with inhibition reversible upon washing, suggesting non-covalent binding .
- Comparative Potency : In α-glucosidase inhibition, the 4-methylphenyl analog (4m) was 10-fold more potent than 4-benzylpiperidine derivatives, emphasizing substituent-driven efficacy .
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